1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Transporter Inhibition ADME-Tox Drug-Drug Interaction

1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 590357-02-1) is a synthetic organic compound in the pyrazole-4-carbaldehyde class. It features a 3,4-dimethoxyphenyl group, a 2-chlorobenzyl substituent at the N-1 position, and a formyl group at the C-4 position.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
CAS No. 590357-02-1
Cat. No. B1274807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
CAS590357-02-1
Molecular FormulaC19H17ClN2O3
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3Cl)OC
InChIInChI=1S/C19H17ClN2O3/c1-24-17-8-7-13(9-18(17)25-2)19-15(12-23)11-22(21-19)10-14-5-3-4-6-16(14)20/h3-9,11-12H,10H2,1-2H3
InChIKeyXPRKPCYQDYSJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 590357-02-1): A Differentiated Ortho-Substituted Pyrazole Aldehyde Building Block for Research Procurement


1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 590357-02-1) is a synthetic organic compound in the pyrazole-4-carbaldehyde class . It features a 3,4-dimethoxyphenyl group, a 2-chlorobenzyl substituent at the N-1 position, and a formyl group at the C-4 position. This precise substitution pattern distinguishes it from its closest commercially available positional isomers, CAS 588676-84-0 (4-chlorobenzyl) and CAS 1007194-22-0 (3-chlorobenzyl), and serves as a basis for investigating structure-activity relationships. The presence of the reactive aldehyde group makes it a versatile synthetic intermediate for generating diverse compound libraries through common condensation reactions.

Why 1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde Cannot Be Simply Replaced by a Positional Isomer


The simple interchange of 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde with its 3-chlorobenzyl (CAS 1007194-22-0) or 4-chlorobenzyl (CAS 588676-84-0) isomers can lead to divergent biological and physicochemical outcomes. The ortho, meta, and para positions of the chlorine atom on the benzyl ring create distinct electronic and steric environments. This is a critical factor in structure-activity relationships (SAR), where subtle changes can drastically alter target binding affinity, selectivity, and even the compound's physical properties . For a scientific user, switching isomers without evidence of equivalence risks invalidating a lead optimization series or producing a compound library with an unintended activity profile. The differentiation is not merely academic; it is a core procurement requirement for rigorous, reproducible research.

Quantitative Evidence Guide for 1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: Comparative Data for Informed Selection


Human OCT1 Transporter Inhibition: A Measurable Biological Activity

1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde has demonstrated inhibitory activity against the human Organic Cation Transporter 1 (OCT1) with an IC50 of 1.38E+5 nM (138 µM) in HEK293 cells [1]. This is a specific, quantitative biological property. While a direct head-to-head comparison with its positional isomers (CAS 588676-84-0 and CAS 1007194-22-0) in the same assay is not available in the referenced source, this data point establishes a known biological profile for the compound. A user requiring a pyrazole-4-carbaldehyde building block that also has a characterized interaction with a major hepatic transporter could prioritize this compound over an uncharacterized analog for applications in ADME-Tox profiling.

Transporter Inhibition ADME-Tox Drug-Drug Interaction

Certified Purity Gradients for Reproducible SAR Studies

The target compound is available from multiple reputable vendors with distinct, certified purity levels, directly enabling a procurement choice based on experimental rigor. A 98% purity grade is available , alongside a standard 95% grade that comes with batch-specific analytical data (NMR, HPLC, GC) . The key comparator, the 3-chlorobenzyl isomer (CAS 1007194-22-0), is listed at a standard purity of 95% . The availability of a higher, verifiable purity grade for the target compound, supported by comprehensive QC data, is a direct procurement advantage over the meta-isomer for applications requiring higher precision, such as quantitative biological assays or as a starting material for multi-step synthesis where impurity carryover must be minimized.

Medicinal Chemistry Reproducibility Quality Control

Synthetic Versatility via the Reactive 4-Carbaldehyde Handle: A Foundation for Library Synthesis

The presence of a reactive aldehyde group at the 4-position of the pyrazole ring makes 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde a versatile building block for constructing diverse compound collections. Compounds in the pyrazole-4-carbaldehyde class are established precursors for Knoevenagel condensation reactions, enabling the synthesis of biologically relevant chalcones and other unsaturated derivatives [1]. While this synthetic utility is common to all three chlorobenzyl isomers, the ortho-chloro substitution on the benzyl group introduces unique steric and electronic effects that can influence downstream reaction yields and regioselectivity. A user aiming to create a library around a specific pharmacophore will need to control for the benzyl substitution pattern from the start, making the choice of the ortho-isomer a deliberate design decision rather than an interchangeable option.

Synthetic Chemistry Library Generation Knoevenagel Condensation

Optimal Research Application Scenarios for 1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde


Structure-Activity Relationship (SAR) Exploration of Benzyl-Substituted Pyrazoles

This compound is the ideal candidate for lead optimization programs where the systematic variation of the benzyl ring's chlorine position is a key SAR vector. Sourcing the ortho-isomer (CAS 590357-02-1) alongside the meta- (CAS 1007194-22-0) and para- (CAS 588676-84-0) isomers from the same supplier [1] ensures a controlled and comparable set for probing the effect of halogen position on target binding, as differences in potency or selectivity can stem directly from this single atom change.

ADME-Tox Profiling of Novel Chemical Series

Given its known inhibitory activity against the human OCT1 transporter with an IC50 of 138 µM [1], this compound serves as a preliminary tool compound for studying transporter-mediated drug-drug interactions (DDIs). A researcher conducting early-stage ADME-Tox profiling can use this characterized compound to benchmark a new series against a core scaffold with a known transporter interaction profile, a feature not yet documented for its para- or meta-chloro isomers.

Synthesis of Biased Compound Libraries via Knoevenagel Chemistry

Researchers designing focused libraries of pyrazole-acrylic acid derivatives or chalcones can use this compound as a foundational aldehyde building block. Its established class-level reactivity in Knoevenagel condensations [1] allows for the rapid generation of diverse, lead-like molecules where the unique ortho-chlorobenzyl geometry is pre-installed, influencing the 3D conformation and potential biological interactions of the final library members from the very first synthetic step.

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